molecular formula C18H16ClNO3 B5177624 ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate

ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Cat. No. B5177624
M. Wt: 329.8 g/mol
InChI Key: RBCCOJWJVFMPOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. This compound has gained popularity as a recreational drug due to its psychoactive effects, but it also has potential applications in scientific research.

Mechanism of Action

Ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are located in the brain and throughout the body. This compound binds to these receptors and activates them, leading to a range of physiological effects.
Biochemical and Physiological Effects:
ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate has been shown to produce a range of effects on the body, including altered perception, mood, and cognitive function. It can also affect heart rate, blood pressure, and body temperature. Additionally, ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate has been shown to have analgesic and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate in scientific research is its potency and selectivity for the cannabinoid receptors, which allows for precise manipulation of the endocannabinoid system. However, its recreational use and potential for abuse can pose ethical and safety concerns in laboratory settings.

Future Directions

There are several potential future directions for research on ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate and other synthetic cannabinoids. These include investigating their therapeutic potential in the treatment of various diseases, exploring their effects on the developing brain, and developing new compounds with improved selectivity and safety profiles. Additionally, further research is needed to understand the long-term effects of synthetic cannabinoids on human health.
In conclusion, ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a synthetic cannabinoid that has potential applications in scientific research. It acts as a potent agonist of the cannabinoid receptors and has been shown to produce a range of physiological effects. While it has advantages in laboratory settings, its recreational use and potential for abuse pose ethical and safety concerns. Future research on synthetic cannabinoids could lead to new therapeutic applications and improved safety profiles.

Synthesis Methods

Ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate can be synthesized using several methods, including the reaction of 1-(3-chlorophenyl) ethanone with 2-methylindole-3-carboxaldehyde in the presence of a base and an oxidizing agent. Another method involves the reaction of 1-(3-chlorophenyl) propanone with 2-methylindole-3-carboxaldehyde in the presence of a base and a reducing agent.

Scientific Research Applications

Ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylate has been used in scientific research to study the endocannabinoid system and its effects on various physiological processes such as pain, appetite, and mood. It has also been used to investigate the potential therapeutic applications of cannabinoids in the treatment of various diseases such as cancer, epilepsy, and multiple sclerosis.

properties

IUPAC Name

ethyl 1-(3-chlorophenyl)-5-hydroxy-2-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c1-3-23-18(22)17-11(2)20(13-6-4-5-12(19)9-13)16-8-7-14(21)10-15(16)17/h4-10,21H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCCOJWJVFMPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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